N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 89331-91-9
VCID: VC20343186
InChI: InChI=1S/C14H9ClN4O3/c15-10-1-3-11(4-2-10)17-14(20)18-13-6-5-12(19(21)22)7-9(13)8-16-18/h1-8H,(H,17,20)
SMILES:
Molecular Formula: C14H9ClN4O3
Molecular Weight: 316.70 g/mol

N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide

CAS No.: 89331-91-9

Cat. No.: VC20343186

Molecular Formula: C14H9ClN4O3

Molecular Weight: 316.70 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide - 89331-91-9

Specification

CAS No. 89331-91-9
Molecular Formula C14H9ClN4O3
Molecular Weight 316.70 g/mol
IUPAC Name N-(4-chlorophenyl)-5-nitroindazole-1-carboxamide
Standard InChI InChI=1S/C14H9ClN4O3/c15-10-1-3-11(4-2-10)17-14(20)18-13-6-5-12(19(21)22)7-9(13)8-16-18/h1-8H,(H,17,20)
Standard InChI Key CZMILRFMMBGUSL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2)Cl

Introduction

Chemical Structure and Properties

Structural Features

N-(4-Chlorophenyl)-5-nitro-1H-indazole-1-carboxamide features a bicyclic indazole core fused to a benzene ring, with substituents influencing its electronic and steric properties. The 5-nitro group introduces strong electron-withdrawing effects, while the 1-carboxamide linkage connects to a 4-chlorophenyl group, enhancing lipophilicity and potential target affinity. The planar indazole system allows for π-π stacking interactions, critical for binding to enzymatic active sites .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC₁₄H₁₀ClN₃O₃
Molecular Weight303.70 g/mol
Nitro Group Position5-position of indazole
Carboxamide SubstituentN-linked 4-chlorophenyl

Physicochemical Properties

While experimental data for this specific compound are scarce, analogs such as 3-nitro-1H-indazole (density: 1.5 g/cm³, boiling point: 383°C) provide benchmarks. The nitro and carboxamide groups likely confer moderate solubility in polar aprotic solvents (e.g., DMSO) but limited aqueous solubility. The chloro substituent enhances membrane permeability, a trait shared with kinase inhibitors like imatinib .

Synthesis and Modification

Synthetic Routes

The synthesis typically involves sequential functionalization of the indazole core:

  • Nitration: Introducing the nitro group at the 5-position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) .

  • Carboxamide Formation: Reacting 5-nitro-1H-indazole with 4-chlorophenyl isocyanate in the presence of a base (e.g., triethylamine) to form the carboxamide bond.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
NitrationHNO₃/H₂SO₄, 0°C, 2h65–75
Carboxamide4-Cl-C₆H₄-NCO, Et₃N, THF, rt, 12h50–60*

*Theoretical yield based on analogous reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for related 5-nitroindazoles reveal distinct shifts for aromatic protons. For example, H3 and H7 in 5-nitroindazole derivatives resonate at δ 8.42–8.91 ppm and δ 7.92–8.78 ppm, respectively . The carboxamide NH signal typically appears near δ 10–12 ppm, broadened due to hydrogen bonding.

Biological Activity and Mechanisms

Hypothetical Pharmacological Targets

Indazole derivatives are prominent in kinase inhibition. For instance, 4-chloro-5-nitro-1H-indazole analogs inhibit PI3Kδ, a kinase implicated in inflammatory diseases. By analogy, N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide may target similar pathways, with the carboxamide group enhancing binding to ATP pockets.

Structure-Activity Relationships (SAR)

  • Nitro Group: Essential for electron withdrawal, stabilizing enzyme-inhibitor interactions.

  • Chlorophenyl Group: Increases hydrophobic interactions with kinase domains.

  • Carboxamide Linker: Facilitates hydrogen bonding with catalytic residues (e.g., lysine or aspartate).

Table 3: Comparative Bioactivity of Indazole Derivatives

CompoundTargetIC₅₀ (μM)Source
4-Chloro-5-nitro-1H-indazolePI3Kδ0.041–33.6
Hypothetical derivativePI3Kδ (predicted)0.1–10*Extrapolated

*Predicted range based on structural modifications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator